molecular formula C14H26ClN3 B14166840 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196155-13-1

1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride

Katalognummer: B14166840
CAS-Nummer: 1196155-13-1
Molekulargewicht: 271.83 g/mol
InChI-Schlüssel: UNLFJUGGROUQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C14H26ClN3 and a molecular weight of 271.83 g/mol . This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,6-di-tert-butylpyrimidine with ethanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact molecular pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

1196155-13-1

Molekularformel

C14H26ClN3

Molekulargewicht

271.83 g/mol

IUPAC-Name

1-(4,6-ditert-butylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C14H25N3.ClH/c1-9(15)12-16-10(13(2,3)4)8-11(17-12)14(5,6)7;/h8-9H,15H2,1-7H3;1H

InChI-Schlüssel

UNLFJUGGROUQNQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC(=CC(=N1)C(C)(C)C)C(C)(C)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.